![molecular formula C43H82O6 B3026150 Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester CAS No. 145134-89-0](/img/structure/B3026150.png)
Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester
Overview
Description
Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester, also known as 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol, is a chemical compound with the CAS Number: 145134-89-0 . It has a molecular weight of 695.12 . The IUPAC name for this compound is 3-(octanoyloxy)propane-1,2-diyl dipalmitate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 695.12 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis of hexadecanoic acid derivatives, including studies on their isotopic labeling and stereochemical properties. For instance, Tulloch (1982) reported the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids, showcasing methods to achieve high isotopic purity and maintain optical purity throughout the synthesis processes. These compounds were synthesized for further application in studying lipid metabolism and structural analysis, demonstrating the critical role of hexadecanoic acid derivatives in biochemical research (Tulloch, 1982).
Application in Material Science
The thermal behavior of hexadecanoic acid derivatives has been investigated for potential applications in modifying the properties of materials. Dos Santos et al. (2005) explored the effects of adding hexadecanoic acid derivatives to lower the crystallization temperature of certain substances. Their findings indicate potential applications in enhancing the performance of bio-based lubricants and other materials at low temperatures (Dos Santos, Dockal, & Cavalheiro, 2005).
Biochemical Applications
In the biochemical domain, hexadecanoic acid derivatives have been utilized in the synthesis of complex molecules. Gurudutt et al. (1993) synthesized hexadecyltrimethylammonium bromide from hexadecanoic acid, highlighting its wide range of applications as a cationic detergent in biochemical research. This demonstrates the versatility of hexadecanoic acid derivatives in synthesizing bioactive molecules with specific functions (Gurudutt, Srinivas, & Srinivas, 1993).
Metabolic Studies
Hexadecanoic acid derivatives are also used in studies of metabolism and energy utilization. Lee et al. (2008) synthesized a radiotracer based on hexadecanoic acid for evaluating fatty acid metabolism in the myocardium. This research opens avenues for using hexadecanoic acid derivatives in medical imaging and diagnostic procedures, providing insights into cardiac health and metabolic diseases (Lee et al., 2008).
properties
IUPAC Name |
(2-hexadecanoyloxy-3-octanoyloxypropyl) hexadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWJYKONNDGWCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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